

Spectroscopic Profile of 4-Amino-2fluorobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-Amino-2-fluorobenzoic acid	
Cat. No.:	B1267824	Get Quote

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Amino-2-fluorobenzoic acid** (CAS No. 446-31-1), a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Summary of Spectroscopic Data

The following tables present a summary of the available quantitative spectroscopic data for **4-Amino-2-fluorobenzoic acid**. Due to the limited availability of public domain spectra for this specific isomer, representative data and typical chemical shift/absorption ranges for analogous compounds have been included for reference and comparative purposes.

Table 1: ¹H NMR Spectral Data (Predicted and Representative)



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Representative J- coupling (Hz)
H-3	6.2 - 6.4	Doublet of doublets (dd)	J(H3-H5) = ~2-3 Hz, J(H3-F) = ~10-12 Hz
H-5	6.4 - 6.6	Doublet of doublets (dd)	J(H5-H6) = ~8-9 Hz, J(H5-H3) = ~2-3 Hz
H-6	7.7 - 7.9	Doublet (d)	J(H6-H5) = ~8-9 Hz
-NH ₂	4.0 - 6.0	Broad singlet (br s)	-
-СООН	10.0 - 13.0	Broad singlet (br s)	-

Note: Predicted values are based on standard substituent effects on aromatic rings. Actual values may vary depending on solvent and experimental conditions.

Table 2: 13C NMR Spectral Data (Predicted)

Carbon	Predicted Chemical Shift (δ, ppm)	
C-1 (C-COOH)	165 - 175	
C-2 (C-F)	160 - 165 (d, ¹JCF ≈ 240-250 Hz)	
C-3	100 - 105 (d, ³JCF ≈ 3-5 Hz)	
C-4 (C-NH ₂)	150 - 155	
C-5	110 - 115 (d, ³JCF ≈ 8-10 Hz)	
C-6	130 - 135 (d, ⁴ JCF ≈ 1-3 Hz)	
-СООН	165 - 175	

Note: Predicted values are based on established increments for substituted benzene rings. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).

Table 3: FT-IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine)
3300 - 2500	Strong, Very Broad	O-H stretching (carboxylic acid)
~1700 - 1660	Strong	C=O stretching (carboxylic acid)
~1620 - 1580	Medium - Strong	N-H bending (amine) and C=C stretching (aromatic)
~1520 - 1480	Medium - Strong	C=C stretching (aromatic)
~1300 - 1200	Strong	C-O stretching (carboxylic acid) and C-N stretching (amine)
~1250 - 1150	Strong	C-F stretching
~900 - 675	Medium - Strong	C-H out-of-plane bending (aromatic)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
155	High	[M]+ (Molecular Ion)
138	Moderate	[M - OH]+
110	Moderate	[M - COOH]+
95	Moderate to High	[C ₆ H ₅ F] ⁺
77	Low to Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aromatic carboxylic acids and amines.



Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a guide for researchers to obtain high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of 4-Amino-2-fluorobenzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for aminobenzoic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (-NH₂ and -COOH).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A standard 400 or 500 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: ~16 ppm.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.



- Relaxation delay: 2-5 seconds.
- Spectral width: ~240 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
- In an agate mortar, grind 1-2 mg of **4-Amino-2-fluorobenzoic acid** to a fine powder.
- Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture until a homogenous, fine powder is obtained.
- Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A standard FT-IR spectrometer.
- · Parameters:
 - Scan range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
 - A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

 Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via a gas chromatograph (GC) inlet.



• Heat the probe or GC oven to volatilize the sample into the ion source.

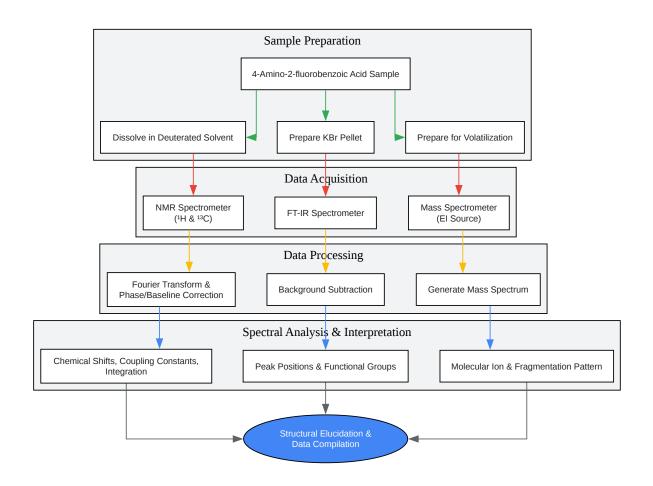
Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization source.
- Parameters:
 - Ionization energy: 70 eV.
 - Source temperature: 200-250 °C.
 - Mass range: m/z 40-400.
 - Scan speed: 1-2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **4-Amino-2-fluorobenzoic acid**, from sample preparation to data interpretation.





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Caption: Workflow for Spectroscopic Analysis.

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